hDHODH-IN-8 is derived from a series of chemical compounds designed to inhibit human dihydroorotate dehydrogenase as well as the enzyme from Plasmodium falciparum, the parasite responsible for malaria. It is classified as a small molecule inhibitor, specifically targeting the mitochondrial isoform of dihydroorotate dehydrogenase. The molecular structure and functional properties make it a candidate for further development in medicinal chemistry.
The synthesis of hDHODH-IN-8 typically involves multi-step organic reactions that include functional group transformations, coupling reactions, and purification processes. The specific synthetic route may vary depending on the starting materials and desired purity levels. Key steps often involve:
The compound's synthesis may also be optimized through iterative testing to improve yield and reduce by-products.
The molecular structure of hDHODH-IN-8 can be characterized by X-ray crystallography or nuclear magnetic resonance spectroscopy, providing detailed information about its three-dimensional conformation. Key structural features include:
The molecular formula and molecular weight are critical for understanding its pharmacokinetic properties.
hDHODH-IN-8 primarily acts by inhibiting the enzymatic activity of dihydroorotate dehydrogenase. The reaction mechanism involves:
Experimental data indicate that hDHODH-IN-8 exhibits an IC50 value of approximately 0.13 μM against human dihydroorotate dehydrogenase, indicating its potency as an inhibitor.
The mechanism by which hDHODH-IN-8 exerts its inhibitory effects involves several steps:
Studies have shown that this mechanism is effective in both human cells and Plasmodium falciparum, suggesting broad applicability in therapeutic contexts.
hDHODH-IN-8 exhibits specific physical and chemical properties that influence its behavior in biological systems:
These properties are typically assessed using standard techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
hDHODH-IN-8 has potential applications in various scientific fields:
Human dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme catalyzing the fourth step in de novo pyrimidine biosynthesis—the oxidation of dihydroorotate (DHO) to orotate. DHODH-IN-8 (Compound 27) potently inhibits human DHODH with an IC₅₀ of 0.13 μM and a Kᵢ of 0.016 μM, indicating high-affinity binding [1] [9].
DHODH-IN-8 binds the ubiquinone (CoQ) pocket of human DHODH, a hydrophobic tunnel near the flavin mononucleotide (FMN) cofactor. Structural studies show this inhibitor adopts a competitive binding mode with respect to ubiquinone but is non-competitive against DHO [7]. The inhibitor’s triazolone group forms hydrogen bonds with Tyr₃₈ and Gln₄₇, while hydrophobic interactions stabilize its positioning (e.g., with Leu₄₆, Leu₅₈) [10]. Conformational flexibility in residues Leu₆₈–Arg₇₂ allows dynamic adaptation to inhibitor binding [7].
The Kᵢ value (0.016 μM) reflects DHODH-IN-8’s binding affinity, which is ~8-fold lower than its IC₅₀ (0.13 μM), indicating tight enzyme-inhibitor complex formation. Kinetic assays reveal a slow-off rate, consistent with prolonged occupancy in the CoQ site. Inhibition follows mixed-type kinetics, where the inhibitor disrupts electron transfer from FMN to ubiquinone, uncoupling orotate production from the mitochondrial respiratory chain [1] [9].
Table 1: Inhibition Parameters of DHODH-IN-8
Parameter | Human DHODH | P. falciparum DHODH |
---|---|---|
IC₅₀ (μM) | 0.13 | 47.4 |
Kᵢ (μM) | 0.016 | 5.6 |
Binding Affinity | High (nM range) | Low (μM range) |
Selectivity Ratio (Human/Pf) | 364-fold |
Plasmodium falciparum DHODH (PfDHODH) is structurally distinct from human DHODH, enabling selective targeting. DHODH-IN-8 inhibits PfDHODH with an IC₅₀ of 47.4 μM and Kᵢ of 5.6 μM—significantly weaker than for human DHODH [1].
Key differences in the CoQ binding site explain this selectivity:
The 364-fold selectivity ratio (human IC₅₀/Pf IC₅₀) suggests DHODH-IN-8 is unsuitable as an antimalarial. Instead, its design informs species-selective inhibitor optimization: compounds exploiting PfDHODH’s unique gatekeeper residues (e.g., Ile₁₈₉) could improve antimalarial efficacy [1] [9].
DHODH couples orotate synthesis to the respiratory chain by reducing CoQ to ubiquinol (CoQH₂). DHODH-IN-8 disrupts this link, causing:
Table 2: Metabolic Effects of DHODH Inhibition
Process Affected | Consequence | Cellular Outcome |
---|---|---|
De novo pyrimidine synthesis | UMP depletion | DNA/RNA synthesis arrest |
Respiratory chain coupling | Reduced CoQH₂ for complex III | ΔΨm loss; ROS overproduction |
Supercomplex stability | Disrupted DHODH-complex II/III binding | Impaired OXPHOS; growth arrest |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4